molecular formula C10H12F2O3 B3340852 [2-(Difluoromethoxy)-3-ethoxyphenyl]methanol CAS No. 926210-16-4

[2-(Difluoromethoxy)-3-ethoxyphenyl]methanol

Cat. No.: B3340852
CAS No.: 926210-16-4
M. Wt: 218.2 g/mol
InChI Key: PRYSMGKHDBSOIH-UHFFFAOYSA-N
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Description

[2-(Difluoromethoxy)-3-ethoxyphenyl]methanol (CAS: 926210-16-4) is an organofluorine compound with the molecular formula C₁₀H₁₂F₂O₃ and a molecular weight of 218.2 g/mol . Its structure features a benzyl alcohol core substituted with a difluoromethoxy group at the 2-position and an ethoxy group at the 3-position of the aromatic ring. The compound is commercially available as a powder, stored at room temperature, and is utilized in research and industrial applications requiring high-purity intermediates . Its IUPAC name, InChI key (PRYSMGKHDBSOIH-UHFFFAOYSA-N), and SMILES string (CCOC1=CC=CC(=C1OC(F)F)CO) provide precise structural identifiers .

Properties

IUPAC Name

[2-(difluoromethoxy)-3-ethoxyphenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O3/c1-2-14-8-5-3-4-7(6-13)9(8)15-10(11)12/h3-5,10,13H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYSMGKHDBSOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1OC(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Difluoromethoxy)-3-ethoxyphenyl]methanol typically involves the introduction of difluoromethoxy and ethoxy groups onto a phenyl ring. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. This process can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions . The ethoxy group can be introduced through standard etherification reactions using ethyl alcohol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, which have been streamlined through the development of novel difluorocarbene reagents. These methods are designed to be efficient and environmentally friendly, minimizing the use of ozone-depleting substances .

Chemical Reactions Analysis

Types of Reactions

[2-(Difluoromethoxy)-3-ethoxyphenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The difluoromethoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

The compound's unique functional groups lend themselves to exploration in drug design:

  • Bioactivity Studies : Initial studies have indicated potential interactions with biological targets, including enzymes and receptors. The fluorine atoms may enhance binding affinity and selectivity.
  • Therapeutic Potential : Research is ongoing to assess its efficacy as a therapeutic agent against various diseases, particularly those involving metabolic pathways influenced by the compound's structure.

Biological Interaction Studies

The compound's reactivity allows for:

  • Binding Affinity Assessments : Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are utilized to study interactions with target proteins.
  • Mechanistic Studies : Understanding how [2-(Difluoromethoxy)-3-ethoxyphenyl]methanol exerts its effects at a molecular level can inform future drug development.

Case Studies

Recent case studies have focused on the compound's role in:

  • Cancer Research : Investigating its effects on cancer cell lines has shown promising results in inhibiting cell proliferation.
  • Neurological Disorders : Preliminary data suggest potential neuroprotective effects, warranting further investigation into its mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Formula MW (g/mol) Physical State Storage Key Features
[2-(Difluoromethoxy)-3-ethoxyphenyl]methanol 926210-16-4 C₁₀H₁₂F₂O₃ 218.2 Powder Room Temperature Ethoxy and difluoromethoxy substitutions; high purity available (99.999%) .
[2-(Difluoromethoxy)-3-fluorophenyl]methanol 1242257-84-6 C₈H₇F₃O₂ 192.14 Liquid 4°C Fluorine replaces ethoxy at 3-position; lower MW and altered hydrophobicity .
2-Amino-1-[3-(difluoromethoxy)phenyl]ethanol 1423025-48-2 C₉H₁₁F₂NO₂ 203.19 Not reported Not reported Aminoethanol side chain; potential pharmaceutical intermediate .
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole Not provided C₈H₆F₂N₂OS 216.2 Not reported Not reported Precursor to pantoprazole; demonstrates role in proton pump inhibitor synthesis .

Structural and Functional Analysis

Substitution Patterns: The ethoxyl group in this compound contributes to its higher molecular weight (218.2 vs. 192.14) compared to the 3-fluoro analog . Ethoxy groups typically enhance lipophilicity, whereas fluorine substitutions may increase metabolic stability .

Physical Properties :

  • The 3-fluoro analog exists as a liquid (vs. powder for the ethoxy variant), suggesting differences in intermolecular forces and solubility .

Applications :

  • Pharmaceutical Relevance : The benzimidazole derivative () highlights the utility of difluoromethoxy groups in drug design, particularly in acid-suppressive agents like pantoprazole .
  • Material Science : The ethoxy-substituted compound’s high-purity availability (99.999%) makes it suitable for specialized synthesis .

Research Findings and Limitations

Synthetic Challenges :

  • Difluoromethoxy groups are synthetically demanding due to the need for fluorinating agents. Ethoxy and fluorine substitutions require distinct reaction conditions, impacting scalability .

Biological Activity: No direct studies compare the bioactivity of this compound with its analogs. However, aminoethanol derivatives (e.g., ) are implicated in adrenergic receptor modulation, suggesting divergent applications .

Safety Data: Safety information for this compound is unavailable in public databases, unlike some analogs (e.g., 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol in ), which have detailed SDS .

Biological Activity

The compound [2-(Difluoromethoxy)-3-ethoxyphenyl]methanol is a phenolic derivative characterized by its unique difluoromethoxy and ethoxy substituents. These modifications can significantly influence its biological activity, making it a subject of interest in medicinal chemistry. This article explores the biological activities of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets such as enzymes and receptors. The presence of difluoromethoxy and ethoxy groups enhances the compound's binding affinity and selectivity, leading to specific biological effects, including antioxidant, anticancer, and anti-inflammatory properties.

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Activity Description Mechanism
Antioxidant Scavenges free radicals, reducing oxidative stress.Hydroxyl groups contribute to radical scavenging activity.
Anticancer Exhibits cytotoxic effects against various cancer cell lines.Induces apoptosis in cancer cells through modulation of signaling pathways.
Anti-inflammatory Modulates inflammatory pathways, showing potential in treating inflammatory diseases.Inhibits pro-inflammatory cytokines and enzymes involved in inflammation.

Case Studies

Several studies have investigated the biological effects of compounds similar to this compound. Below are notable findings from case studies that highlight its therapeutic potential:

  • Antioxidant Activity Study
    • A study demonstrated that derivatives with hydroxyl groups exhibited significant antioxidant activity, effectively reducing oxidative stress in cellular models. The compound's structure allows it to donate electrons to neutralize free radicals, which is crucial for preventing cellular damage.
  • Anticancer Properties
    • Research involving various cancer cell lines showed that this compound induced apoptosis at specific concentrations. The mechanism was linked to the activation of caspase pathways, which are critical for programmed cell death.
  • Anti-inflammatory Effects
    • In vivo studies indicated that the compound could reduce inflammation markers in animal models of arthritis. It was found to inhibit the expression of cyclooxygenase-2 (COX-2) and other inflammatory mediators.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound Name Key Features Biological Activity
3-MethoxyphenolSimple phenolic structureAntioxidant properties
4-DifluoromethoxyphenolDifluoromethyl substitutionEnhanced lipophilicity
3,4-DimethoxytolueneTwo methoxy groupsAnticancer activity
2-Hydroxy-4-methoxybenzaldehydeAldehyde functional groupAntimicrobial properties

Q & A

Q. What are the optimal synthetic routes for [2-(Difluoromethoxy)-3-ethoxyphenyl]methanol?

  • Methodological Answer : The compound can be synthesized via reduction of its aldehyde precursor, [2-(difluoromethoxy)-3-ethoxybenzaldehyde], using sodium borohydride (NaBH₄) in methanol or ethanol at room temperature. Reaction progress should be monitored via thin-layer chromatography (TLC) to confirm completion . For introducing the difluoromethoxy group, electrophilic difluoromethylation of a phenolic intermediate using reagents like sodium 2-chloro-2,2-difluoroacetate under basic conditions (e.g., cesium carbonate) is recommended, with careful control of gas evolution during the reaction .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to confirm substituent positions and fluorine integration. Mass spectrometry (MS) is critical for verifying molecular weight, while infrared (IR) spectroscopy can identify functional groups like -OH and C-F stretches. High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) ensures purity, referencing retention times against known standards .

Q. What solvent systems are suitable for handling and storing this compound?

  • Methodological Answer : The compound is moderately soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) and alcohols (methanol, ethanol). For long-term storage, keep it in anhydrous ethanol or under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation or hydrolysis. Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks) can assess degradation pathways .

Advanced Research Questions

Q. How does the stability of this compound vary under oxidative or acidic conditions?

  • Methodological Answer : Conduct forced degradation studies:
  • Oxidative Stability : Expose the compound to H₂O₂ (3% v/v) in methanol at 50°C for 24 hours. Monitor for sulfone or sulfoxide by-products using HPLC-MS, as seen in analogous difluoromethoxy-containing compounds .
  • Acidic Stability : Reflux in 0.1 M HCl for 6 hours. Analyze hydrolyzed products (e.g., cleavage of the difluoromethoxy group) via ¹⁹F NMR to detect fluoride ion release .

Q. What methodologies are recommended for evaluating the biological activity of this compound?

  • Methodological Answer :
  • Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare minimum inhibitory concentrations (MICs) with structurally similar thiourea derivatives known for antimicrobial activity .
  • Molecular Docking : Perform in silico studies against targets like bacterial enoyl-acyl carrier protein reductase (FabI) or fungal CYP51, leveraging the compound’s aromatic and fluorinated motifs for hydrophobic interactions .

Q. How can researchers resolve contradictions in experimental data related to by-product formation during synthesis?

  • Methodological Answer :
  • By-Product Identification : Use HPLC with diode-array detection (DAD) and high-resolution MS to isolate impurities. For example, overoxidation during synthesis may yield sulfones (retention time ~1.7 relative to the parent compound), which can be quantified against USP standards .
  • Reaction Optimization : Employ design of experiments (DoE) to vary parameters (temperature, reagent stoichiometry) and minimize by-products. Statistical tools like Pareto charts can identify critical factors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(Difluoromethoxy)-3-ethoxyphenyl]methanol
Reactant of Route 2
Reactant of Route 2
[2-(Difluoromethoxy)-3-ethoxyphenyl]methanol

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